molecular formula C13H20N2 B1289094 1-Benzyl-3-ethylpiperazine CAS No. 313657-25-9

1-Benzyl-3-ethylpiperazine

Cat. No.: B1289094
CAS No.: 313657-25-9
M. Wt: 204.31 g/mol
InChI Key: CTPKPBTULPZITK-UHFFFAOYSA-N
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Description

1-Benzyl-3-ethylpiperazine (CAS: 313657-25-9) is a substituted piperazine derivative with a molecular weight of 204.32 g/mol and the molecular formula C₁₃H₂₀N₂ . The compound features a piperazine ring substituted at the 1-position with a benzyl group and at the 3-position with an ethyl group.

Synthesis of this compound typically involves alkylation or nucleophilic substitution reactions. For example, benzyl halides or benzyl alcohols are reacted with ethyl-substituted piperazine precursors under reflux conditions in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) . Modifications in reaction time, temperature, and catalysts can influence yield and purity.

Properties

IUPAC Name

1-benzyl-3-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPKPBTULPZITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621883
Record name 1-Benzyl-3-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313657-25-9
Record name 1-Benzyl-3-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-ethylpiperazine
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-ethylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with benzyl chloride and ethyl iodide under basic conditions . The reaction typically proceeds as follows:

  • Dissolve piperazine in an appropriate solvent such as ethanol.
  • Add benzyl chloride and ethyl iodide to the solution.
  • Heat the mixture to reflux for several hours.
  • After completion, the product is isolated through filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are commonly used to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-ethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzyl-3-ethylpiperazine belongs to the broader class of substituted piperazines. Below is a detailed comparison with key analogues based on substituent groups, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Density (g/mL) Physical Form
This compound 1-Benzyl, 3-Ethyl 204.32 - Liquid/Oil (predicted)
1-Benzylpiperazine (BZP) 1-Benzyl 176.26 1.014 Clear to yellowish liquid
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 1-(3-CF₃-phenyl) 230.23 1.226 White powder
1-(3-Chlorophenyl)piperazine (mCPP) 1-(3-Cl-phenyl) 196.68 1.195 Clear liquid
1-Benzyl-3-phenylpiperazine 1-Benzyl, 3-Phenyl 252.35 - Light yellow solid

Biological Activity

1-Benzyl-3-ethylpiperazine (BEP) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by a piperazine ring with a benzyl group at the first position and an ethyl group at the third position. Its chemical formula is C13_{13}H18_{18}N2_2, with a molecular weight of approximately 206.3 g/mol. The unique arrangement of substituents in this compound contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is hypothesized to act as a ligand, modulating the activity of these targets, which can lead to diverse physiological effects such as:

  • Inhibition of Enzyme Activity: BEP may inhibit enzymes like monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism, affecting levels of serotonin and dopamine in the brain.
  • Receptor Binding: The compound may bind to specific receptors involved in pain modulation, such as sigma receptors (σ receptors), which are implicated in nociceptive signaling pathways .

Biological Activities

Research has indicated several biological activities associated with this compound:

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

Compound NameStructural FeaturesUnique Aspects
1-BenzylpiperazineBenzyl group at position oneLacks ethyl substitution at position three
1-(4-Fluorobenzyl)-3-methylpiperazineFluorine substitution on benzene ringPotentially enhanced receptor selectivity
3-EthylpiperazineEthyl group at position threeLacks benzyl group, resulting in different reactivity
1-Benzyl-4-methylpiperazineSubstitution at the 4-positionDifferent chemical behavior due to structural changes

Case Studies and Research Findings

  • Sigma Receptor Affinity Studies:
    A study focused on the design and synthesis of benzylpiperazine derivatives showed that certain compounds exhibited high affinity for σ receptors. These findings suggest that modifications to the piperazine structure could enhance receptor selectivity and potency against pain-related pathways .
  • Antiviral Screening:
    In another study evaluating piperazine derivatives against HIV-1, some compounds demonstrated moderate antiviral activity. This indicates that further research into BEP's potential antiviral properties could be worthwhile .
  • Antimicrobial Evaluation:
    Ongoing investigations are exploring BEP's antimicrobial effects against various pathogens. Although specific data on BEP is still emerging, related compounds have shown promising results in inhibiting bacterial growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-3-ethylpiperazine
Reactant of Route 2
Reactant of Route 2
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